molecular formula C13H8ClIN2O3 B14231867 Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro- CAS No. 826991-59-7

Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro-

Cat. No.: B14231867
CAS No.: 826991-59-7
M. Wt: 402.57 g/mol
InChI Key: GDSNUVVMRIWCPG-UHFFFAOYSA-N
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Description

Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chloro-2-iodophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro- typically involves the reaction of 4-chloro-2-iodoaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of amines from the reduction of the nitro group.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with different functional groups replacing the chloro or iodo groups.

Scientific Research Applications

Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and iodo groups may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-iodophenyl)acetamide
  • N-(4-Chloro-2-iodophenyl)-N-methylcinnamamide
  • N-(4-Chloro-2-iodophenyl)-2-hydroxy-5-iodobenzamide

Uniqueness

Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro- is unique due to the presence of both chloro and iodo substituents on the phenyl ring, along with a nitro group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

826991-59-7

Molecular Formula

C13H8ClIN2O3

Molecular Weight

402.57 g/mol

IUPAC Name

N-(4-chloro-2-iodophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H8ClIN2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18)

InChI Key

GDSNUVVMRIWCPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)I)[N+](=O)[O-]

Origin of Product

United States

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